molecular formula C17H15O7+ B104970 Europinidin CAS No. 19077-87-3

Europinidin

Cat. No. B104970
CAS RN: 19077-87-3
M. Wt: 331.3 g/mol
InChI Key: XJXMPIWHBIOJSH-UHFFFAOYSA-O
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Description

Europinidin (Eu) is an O-methylated anthocyanidin, a water-soluble, bluish-red plant dye . It is a rare O-methylated flavonoid, a derivative of delphinidin, and can be found in some species of Plumbago and Ceratostigma .


Molecular Structure Analysis

Europinidin has a molecular formula of C17H15O7 . Its average mass is 331.296 Da and its monoisotopic mass is 331.081238 Da .


Chemical Reactions Analysis

Europinidin has been studied for its therapeutic benefits. For instance, it has been found to possess antioxidant and anti-inflammatory properties . It has been used in studies involving rotenone-activated Parkinson’s disease in rodents, where it was found to decrease lipid peroxidation and inflammatory cytokines .

Scientific Research Applications

Neuroprotective Effects in Parkinson’s and Alzheimer’s Diseases

Europinidin, derived from Plumbago Europea and Ceratostigma plumbaginoides, has shown promising results in neuroprotective activities. Studies have demonstrated its efficacy in mitigating Parkinson’s disease symptoms in rodents, attributed to its antioxidant and anti-inflammatory properties. This was observed in a model where europinidin reduced oxidative damage, cholinergic deficit, dopaminergic loss, and neuroinflammatory markers in rats induced with rotenone (Ali Altharawi et al., 2022). Similarly, europinidin was effective in countering streptozotocin-induced memory impairments in rats, improving spatial and working memory, and rectifying biochemical, neuronal enzymatic, and neuroinflammatory parameters (Aftab Ahmad, 2023). Additionally, computational studies on flavonoids, including europinidin, suggest their potential as drug candidates for Alzheimer’s and Parkinson’s diseases, given their ability to bind with relevant proteins and possess pharmacological profiles conducive to therapeutic applications (A. Monteiro et al., 2018).

Mechanism of Action

Europinidin’s mechanism of action is thought to involve modulation of oxidative stress, enhancement of antioxidants, restoration of mitochondrial enzyme complex activity, reduction of neuroinflammation, and modulation of neurotransmitter levels .

Future Directions

Europinidin has shown potential as a novel therapeutic agent for the treatment of neurodegenerative diseases such as Huntington’s disease . Future research could focus on further elucidating the molecular mechanisms of Europinidin-mediated neuroprotection and exploring its potential role in the management of other neurological diseases .

properties

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)-5-methoxychromenylium-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXMPIWHBIOJSH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15O7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Europinidin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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